molecular formula C16H17NO4S B2710210 (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide CAS No. 180524-35-0

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide

Cat. No.: B2710210
CAS No.: 180524-35-0
M. Wt: 319.38
InChI Key: CYEHRSHBEIDVII-ZHACJKMWSA-N
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Description

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide is an organic compound characterized by the presence of a phenyl group substituted with two methoxy groups at the 3 and 4 positions, and a sulfonamide group attached to an ethene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and phenylsulfonamide.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with phenylsulfonamide in the presence of a base such as sodium hydroxide. This reaction is typically carried out under reflux conditions to ensure complete reaction.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they can be replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dimethoxyphenyl)acrylic acid: Similar in structure but lacks the sulfonamide group.

    (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol: Contains a similar phenyl group but with different functional groups.

Uniqueness

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide is unique due to the presence of both the sulfonamide and ethene linkage, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-20-15-9-8-13(12-16(15)21-2)10-11-22(18,19)17-14-6-4-3-5-7-14/h3-12,17H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEHRSHBEIDVII-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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